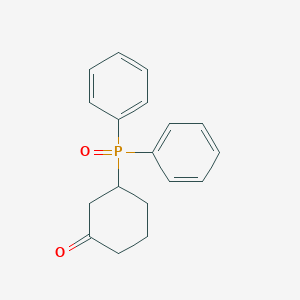

3-(Diphenylphosphoryl)cyclohexan-1-one

Description

3-(Diphenylphosphoryl)cyclohexan-1-one is a cyclohexanone derivative substituted at the 3-position with a diphenylphosphoryl group (P(O)Ph₂). This compound is characterized by its electron-withdrawing phosphoryl moiety, which significantly alters the electronic properties of the cyclohexanone ring. Such modifications enhance its electrophilicity, making it a valuable intermediate in organic synthesis, particularly in reactions requiring activation of the carbonyl group. The compound’s phosphorus center allows for characterization via ³¹P NMR spectroscopy, as demonstrated in related studies .

Properties

CAS No. |

89358-47-4 |

|---|---|

Molecular Formula |

C18H19O2P |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

3-diphenylphosphorylcyclohexan-1-one |

InChI |

InChI=1S/C18H19O2P/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-14H2 |

InChI Key |

AMCKLESLKUEHLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Cyclohexanone+Diphenylphosphoryl chlorideBase3-(Diphenylphosphoryl)cyclohexanone

Industrial Production Methods

Industrial production methods for 3-(Diphenylphosphoryl)cyclohexanone are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphoryl)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its diphenylphosphoryl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(Diphenylphosphoryl)cyclohexan-1-one with structurally analogous cyclohexanone derivatives:

Key Observations:

- Electronic Effects : The diphenylphosphoryl group introduces strong electron-withdrawing effects, enhancing the carbonyl reactivity compared to electron-donating groups like methylsulfanyl (-SMe) or p-tolyl .

- Synthetic Yields : Dithiolane/dithiane derivatives (9b, 10b) achieve higher yields (52–94%) via dithi(ol)anylium salt additions, while trifluoromethyl analogs remain in developmental stages .

- Applications : Phosphorylated and fluorinated variants are prioritized in catalysis and medicinal chemistry due to their tunable electronic profiles .

Computational Insights

Density-functional theory (DFT) studies, such as those by Becke (1993) and Lee-Yang-Parr (1988), provide foundational insights into the electronic effects of substituents like phosphoryl groups. For example:

Biological Activity

3-(Diphenylphosphoryl)cyclohexan-1-one is an organic compound characterized by its diphenylphosphoryl group attached to a cyclohexanone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its interactions with various biomolecules.

- Molecular Formula : CHOP

- Molecular Weight : 298.3 g/mol

- IUPAC Name : 3-diphenylphosphorylcyclohexan-1-one

- CAS Number : 89358-47-4

The structure includes a cyclohexane ring substituted at the carbon-1 position with a ketone functional group and at the carbon-3 position with a diphenylphosphoryl moiety, which plays a crucial role in its biological activity.

Biological Activity

Research indicates that compounds containing diphenylphosphoryl groups exhibit diverse biological activities, including:

- Enzymatic Modulation : Studies show that this compound can modulate enzymatic activity, potentially influencing various biochemical pathways.

- Kinase Inhibition : The compound has been explored for its potential as a kinase inhibitor, which is significant in cancer therapy and other diseases where kinase activity is dysregulated .

- Interactions with Biomolecules : It has been investigated for interactions with proteins and nucleic acids, suggesting its utility in drug design and development .

The mechanism of action of this compound involves its diphenylphosphoryl group, which can participate in various chemical reactions. This group enhances the compound's reactivity and allows for specific interactions with molecular targets, such as enzymes involved in signal transduction pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclohexanone derivative | Contains a diphenylphosphoryl group; potential kinase inhibitor |

| Diphenylphosphate | Phosphate ester | Lacks cyclohexane structure; primarily used as a reagent |

| 3-Hydroxycyclohexanone | Hydroxy ketone | Does not contain phosphorus; different biological activity |

| Phenyl phosphonate | Phosphate ester | Similar reactivity but lacks cyclohexane moiety |

The distinctiveness of this compound lies in its specific combination of structural features and potential biological activities, particularly its role as a kinase inhibitor and its applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzymatic Activity Modulation : A study demonstrated that this compound could inhibit specific kinases involved in cell proliferation, suggesting potential therapeutic applications in oncology.

- In Vivo Studies : Animal studies indicated that administration of the compound led to significant changes in biomarker levels associated with cancer progression, further supporting its role as a therapeutic agent .

- Cell Culture Experiments : In vitro assays revealed that the compound affects cell viability and induces apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.